molecular formula C19H22N2O6S B2861998 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide CAS No. 951485-27-1

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2861998
CAS RN: 951485-27-1
M. Wt: 406.45
InChI Key: AIGLDLPRTLFXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C19H22N2O6S and its molecular weight is 406.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agents

Compounds with structures similar to the one mentioned have shown significant promise as novel antimicrobial agents. For example, oxazolidinone analogs, which possess a mechanism of bacterial protein synthesis inhibition, have demonstrated potent in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis. These compounds have not shown cross-resistance with strains resistant to common antitubercular agents, suggesting their potential as novel therapeutic agents in treating infections resistant to current antibiotics (Zurenko et al., 1996).

Anti-Inflammatory and Analgesic Agents

The structural moiety similar to 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) has been identified in compounds exhibiting potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin production, in in vitro assays. These compounds have also shown effectiveness in animal arthritic models without ulcerogenic activities, highlighting their potential as antiarthritic drug candidates (Inagaki et al., 2000).

Antioxidant Activities

Compounds containing thiazolidinone and coumarin moieties have been explored for their antioxidant activities. The evaluation of these activities using various methods, such as DPPH, hydrogen peroxide, and nitric oxide radical methods, has shown promising results, suggesting their potential utility in mitigating oxidative stress-related conditions (Kadhum et al., 2011).

Synthesis and Characterization

The synthesis and characterization of novel compounds incorporating similar structural frameworks have been extensively studied. These efforts aim to develop new therapeutic agents with improved efficacy and safety profiles. For instance, the synthesis and antimicrobial evaluation of imines and thiazolidinones derived from specific acetohydrazides have demonstrated significant antibacterial and antifungal activities, which could be valuable in the development of new antimicrobials (Fuloria et al., 2009).

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-15-5-7-16(8-6-15)27-13-19(22)20-17-12-14(4-9-18(17)26-2)21-10-3-11-28(21,23)24/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGLDLPRTLFXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.